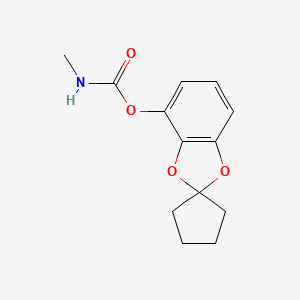
Spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-ol, methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is a chemical compound with a unique spiro structure. This compound is characterized by a spiro linkage between a benzodioxole ring and a cyclopentane ring, with a hydroxyl group and a methylcarbamate group attached. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate typically involves the formation of the spiro linkage through a cyclization reaction. One common method involves the reaction of a benzodioxole derivative with a cyclopentanone derivative under acidic or basic conditions to form the spiro linkage. The hydroxyl group and methylcarbamate group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
In an industrial setting, the production of Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the methylcarbamate can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, which could be harnessed for the development of new medications.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate involves its interaction with specific molecular targets. The hydroxyl and methylcarbamate groups can form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The spiro structure may also influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Spiro(1,3-benzodioxole-2,1’-cyclopentane)
- Spiro(1,3-benzodioxole-2,1’-cyclopentan)-5-amine
- Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-one
Uniqueness
Spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-ol, methylcarbamate is unique due to the presence of both a hydroxyl group and a methylcarbamate group, which impart distinct chemical and biological properties
Properties
CAS No. |
22781-25-5 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-4-yl N-methylcarbamate |
InChI |
InChI=1S/C13H15NO4/c1-14-12(15)16-9-5-4-6-10-11(9)18-13(17-10)7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,15) |
InChI Key |
WWLOOFVJDXLDAS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1OC3(O2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


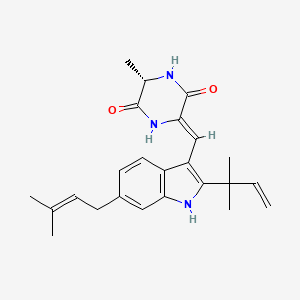
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
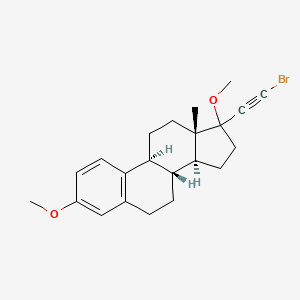
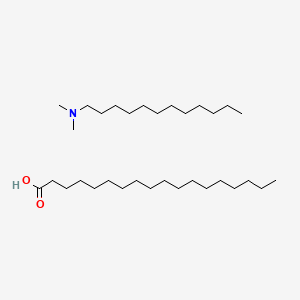
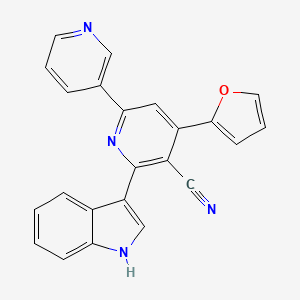
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
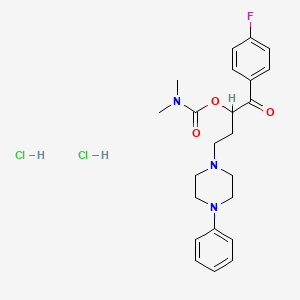
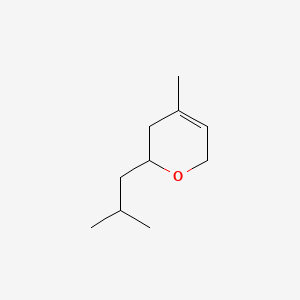
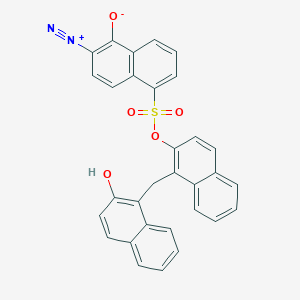
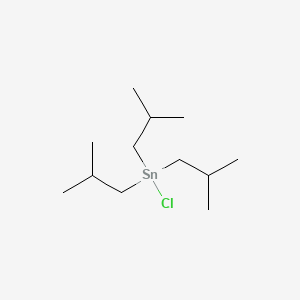
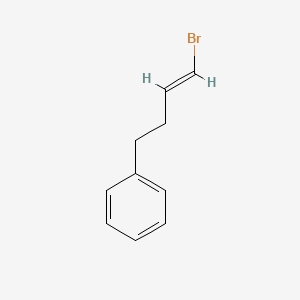
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
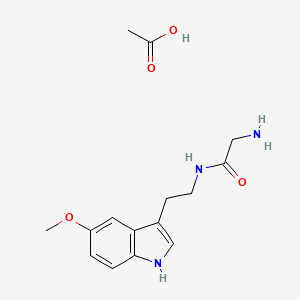
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
